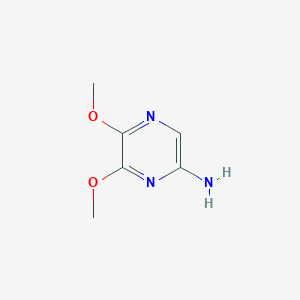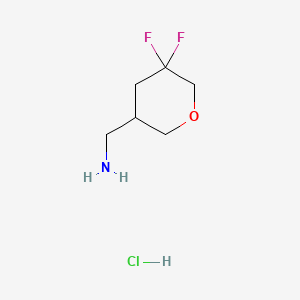![molecular formula C8H12N4O5 B13891109 3-[(5-Nitropyrazin-2-yl)amino]butane-1,2,4-triol CAS No. 89690-76-6](/img/structure/B13891109.png)
3-[(5-Nitropyrazin-2-yl)amino]butane-1,2,4-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(5-Nitropyrazin-2-yl)amino]butane-1,2,4-triol is a chemical compound with a complex structure that includes a nitropyrazine moiety and a butane-1,2,4-triol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-Nitropyrazin-2-yl)amino]butane-1,2,4-triol typically involves the reaction of 5-nitropyrazine with butane-1,2,4-triol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
3-[(5-Nitropyrazin-2-yl)amino]butane-1,2,4-triol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups to modify the compound’s properties
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Oxidizing agents like potassium permanganate may be used for oxidation reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
3-[(5-Nitropyrazin-2-yl)amino]butane-1,2,4-triol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 3-[(5-Nitropyrazin-2-yl)amino]butane-1,2,4-triol involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the compound’s structure .
Comparison with Similar Compounds
Similar Compounds
- 3-[(5-Aminopyrazin-2-yl)amino]butane-1,2,4-triol
- 3-[(5-Methylpyrazin-2-yl)amino]butane-1,2,4-triol
- 3-[(5-Chloropyrazin-2-yl)amino]butane-1,2,4-triol
Uniqueness
3-[(5-Nitropyrazin-2-yl)amino]butane-1,2,4-triol is unique due to the presence of the nitro group, which imparts specific chemical reactivity and potential biological activity. This distinguishes it from similar compounds that may have different substituents on the pyrazine ring .
Properties
CAS No. |
89690-76-6 |
|---|---|
Molecular Formula |
C8H12N4O5 |
Molecular Weight |
244.20 g/mol |
IUPAC Name |
3-[(5-nitropyrazin-2-yl)amino]butane-1,2,4-triol |
InChI |
InChI=1S/C8H12N4O5/c13-3-5(6(15)4-14)11-7-1-10-8(2-9-7)12(16)17/h1-2,5-6,13-15H,3-4H2,(H,9,11) |
InChI Key |
MQZOFYKVNGBSOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CC(=N1)[N+](=O)[O-])NC(CO)C(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(4-ethoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]-5-methoxyPhenol](/img/structure/B13891033.png)

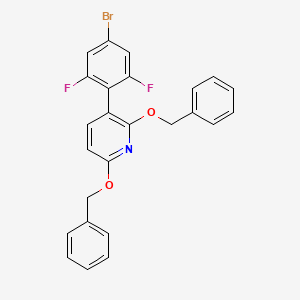
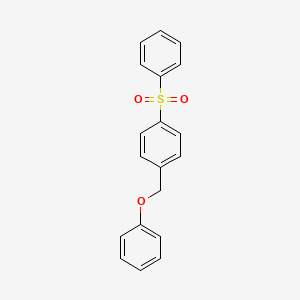
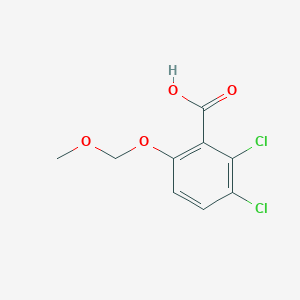
![3-[2-(4-Chloroimidazol-1-yl)-5-nitrophenoxy]propan-1-amine](/img/structure/B13891064.png)
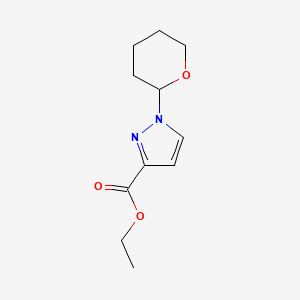
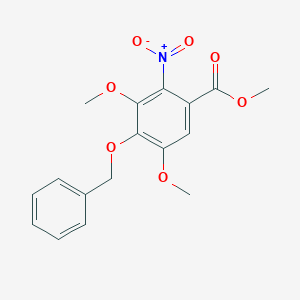
![1-{3-Bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-one](/img/structure/B13891081.png)
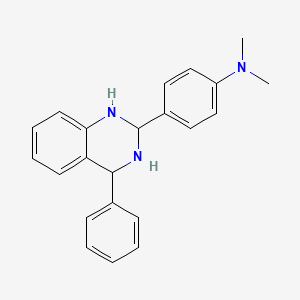
![tert-butyl 4-[1-(2,6-dioxopiperidin-3-yl)-3-methyl-2-oxobenzimidazol-4-yl]-3,6-dihydro-2H-pyridine-1-carboxylate](/img/structure/B13891091.png)
![3-[(3-Methylphenyl)methyl]pyrrolidine;hydrochloride](/img/structure/B13891125.png)
